Several synthetic routes have been reported for the preparation of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. A common method involves the formylation of 5-methoxy-1-methylindole using reagents such as paraformaldehyde in the presence of a suitable catalyst. For instance, a typical procedure may include:
This method yields the desired aldehyde with good selectivity and efficiency .
The molecular structure of 5-methoxy-1-methyl-1H-indole-3-carbaldehyde features an indole ring system with a methoxy group at position 5 and a formyl group at position 3. The structural representation can be summarized as follows:
COC1=CC=C2N(C)C=C(C=O)C2=C1
The compound exhibits a melting point range of 133°C to 136°C .
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde can participate in various chemical reactions typical of aldehydes and indoles:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for reactions involving 5-methoxy-1-methyl-1H-indole-3-carbaldehyde typically begins with the electrophilic attack on the carbonyl carbon by nucleophiles. For example:
This mechanistic pathway is crucial for understanding its reactivity in synthetic applications .
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde exhibits several notable physical properties:
Chemical properties include its reactivity as an aldehyde, allowing it to participate in various organic transformations .
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde serves multiple roles in scientific research:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 130832-66-5
CAS No.: 1239908-48-5
CAS No.: 532985-01-6